molecular formula C17H18N2O3 B7461679 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea

1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea

Cat. No. B7461679
M. Wt: 298.34 g/mol
InChI Key: GDEGLGGGMPRTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BM212 or R207910, and its chemical formula is C20H22N2O3.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This results in the disruption of the cell wall and ultimately leads to the death of the bacterium.
Biochemical and Physiological Effects:
Studies have shown that 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea exhibits low toxicity towards mammalian cells. It has also been shown to have good bioavailability and can be easily absorbed into the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea in lab experiments is its potent activity against Mycobacterium tuberculosis. This makes it a promising candidate for the development of new anti-tuberculosis drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea. One of the areas of interest is the development of new formulations that can improve the solubility and bioavailability of this compound. Another area of research is the investigation of its potential use in combination therapy with other anti-tuberculosis drugs. Additionally, there is a need for further studies to understand the mechanism of action of this compound and to identify any potential side effects.

Synthesis Methods

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea has been reported in various research studies. One of the commonly used methods involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methylphenyl isocyanate in the presence of a suitable catalyst. The resulting intermediate product is then treated with methylamine to yield the final product.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea has been extensively studied for its potential use as an anti-tuberculosis agent. In vitro studies have shown that this compound exhibits potent activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It has also shown activity against drug-resistant strains of tuberculosis.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-3-6-14(7-4-12)18-17(20)19(2)10-13-5-8-15-16(9-13)22-11-21-15/h3-9H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEGLGGGMPRTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(C)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea

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